molecular formula C10H14N2. 2C4H6O6<br>C18H30N2O14 B016369 Nicotine bitartrate CAS No. 6019-06-3

Nicotine bitartrate

Cat. No. B016369
CAS RN: 6019-06-3
M. Wt: 498.4 g/mol
InChI Key: LDMPZNTVIGIREC-ZGPNLCEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Nicotine bitartrate's synthesis involves the extraction and conversion of nicotine from tobacco leaves. A study highlights the conversion of nicotine to nicotinium sulfate, a precursor to various nicotine derivatives, through treatment with sulfuric acid, illustrating a method of transforming nicotine into more complex compounds (Tamaddon & Azadi, 2017). Another approach to nicotine synthesis includes the transformation of nicotine to its metabolites, emphasizing the metabolic pathways and enzymatic reactions nicotine undergoes in biological systems (Hukkanen, Jacob, & Benowitz, 2005).

Molecular Structure Analysis

The molecular structure of nicotine, including its bitartrate salt, has been extensively studied. Research utilizing gas electron diffraction combined with theoretical calculations provides detailed insights into nicotine's molecular geometry, confirming the presence of two conformers where the pyrrolidine and pyridine rings assume specific spatial orientations (Takeshima et al., 2002).

Chemical Reactions and Properties

Nicotine undergoes various chemical reactions, including its transformation under photochemical conditions. A study on the photodegradation of nicotine in wastewater effluent revealed the formation of multiple transformation products, highlighting the reactive nature of nicotine's pyrrolidine ring under sunlight irradiation (Lian et al., 2017).

Physical Properties Analysis

The physical properties of nicotine and its derivatives, such as volatility, solubility, and phase behavior, are critical for understanding its behavior in various environments and applications. The synthesis and identification processes often consider these properties to optimize nicotine's extraction and purification (Jacob, Wilson, & Benowitz, 1981).

Chemical Properties Analysis

Nicotine's chemical properties, including its reactivity and interaction with other molecules, are essential for its application in creating more complex chemical compounds. Studies on nicotine's interaction with biomolecules emphasize the role of molecular interactions in optimizing extraction and development formulations, providing insights into nicotine's versatility in chemical applications (Roy et al., 2020).

Scientific Research Applications

  • Brain Protein Expression : A study demonstrated that nicotine bitartrate infusion in rats altered the expression of proteins related to energy metabolism, synaptic function, and oxidative stress metabolism in various brain regions (Hwang & Li, 2006).

  • Mucociliary Activity : Nicotine bitartrate was found to accelerate mucociliary wave frequency in the rabbit maxillary sinus, likely via stimulation of nicotinic receptors on postganglionic parasympathetic nerve cells (Lindberg, Hybbinette, & Mercke, 1985).

  • Locomotor Activity in Rats : The substance can increase locomotor activity in non-tolerant rats, but depress activity and induce ataxia in tolerant rats (Clarke & Kumar, 1983).

  • Spinal Reflexes : In spinal cats, nicotine bitartrate was shown to depress monosynaptic reflexes and increase polysynaptic reflex amplitude (Goldfarb, 1971).

  • Auditory Evoked Potentials : It affects brain stem auditory evoked potentials, decreasing certain waves and increasing others, particularly when serotonin stores are normal (de Lavernhe-Lemaire & Beutter, 1987).

  • Rearing Frequency in Rats : Nicotine bitartrate facilitated rearing frequency in rats, with a noted difference between male and female responses (Garg, 1968).

  • Gonadotropin-Releasing Hormone (GnRH) Activity : The compound was found to alter the activity of the GnRH pulse generator, impacting the pulsatile secretion of LH in female rats (Sano et al., 1999).

  • Medicinal Development : Nicotine is being developed as a medication for maintaining smoking cessation and treating various medical diseases (Heishman et al., 1997).

  • Cytochrome P450 Induction in the Brain : Chronic administration of nicotine regulates the expression of P4502B1/2 in the brain without affecting the hepatic P450 monooxygenase system (Anandatheerthavarada, Williams, & Wecker, 1993).

  • Impact on Cortisol and Physiologic Measures : Intravenous nicotine bitartrate increases cortisol and physiologic measures but has modest physical side effects and no significant endocrine stimulation or behavioral activation (Newhouse et al., 1990).

Safety And Hazards

Nicotine bitartrate dihydrate carries risks such as dependence, side effects, cost, and interactions with other medications3. It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment4.


Future Directions

Nicotine bitartrate dihydrate has been used in studies for smoking cessation5. It has been found to reduce falls and freezing of gait in Parkinson’s disease5. However, there are also concerns about the carcinogenicity of nicotine6.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a healthcare professional.


properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2C4H6O6.2H2O/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10;;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10);2*1H2/t10-;2*1-,2-;;/m011../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMPZNTVIGIREC-ZGPNLCEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotine bitartrate

CAS RN

6019-06-3
Record name Nicotine bitartrate [USAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006019063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NICOTINE BITARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7M676M8YV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicotine bitartrate
Reactant of Route 2
Nicotine bitartrate
Reactant of Route 3
Nicotine bitartrate
Reactant of Route 4
Nicotine bitartrate
Reactant of Route 5
Nicotine bitartrate
Reactant of Route 6
Nicotine bitartrate

Citations

For This Compound
1,990
Citations
B Dautzenberg, M Nides, JL Kienzler… - BMC clinical …, 2007 - Springer
… lozenges (containing 3.07 mg nicotine bitartrate dihydrate equivalent to 1 mg nicotine base), 2 mg Nicotinell lozenges (containing 6.134 mg nicotine bitartrate dihydrate equivalent to 2 …
Number of citations: 42 link.springer.com
A Lieberman, TE Lockhart, MC Olson… - Frontiers in …, 2019 - frontiersin.org
… Both nicotine bitartrate dehydrate and placebo were manufactured by Siegfried Ltd. (Zofingen, Switzerland) and were packaged, tested for clinical use, and monitored for stability in …
Number of citations: 23 www.frontiersin.org
BCR Strömblad - British Medical Journal, 1959 - ncbi.nlm.nih.gov
… Saline solutionor nicotine bitartrate dissolved in saline solution (pH about 7) was given in a single injection or with an infusion apparatus at a rate of 1.67 ml./min. Injections of nicotine, …
Number of citations: 12 www.ncbi.nlm.nih.gov
JM Gries, N Benowitz, D Verotta - Clinical Pharmacology & …, 1996 - Wiley Online Library
… on nicotine clearance, an intravenous infusion of nicotine bitartrate was administered … After a washout period of 3 days, an intravenous infusion of nicotine bitartrate (1.25 mg base/hr) …
Number of citations: 71 ascpt.onlinelibrary.wiley.com
RJ Laffan, HL Borison - Journal of Pharmacology and Experimental …, 1957 - ASPET
… of im nicotine bitartrate and 0.5 mgm./kgm. of im lobeline sulfate for both species. In terms of alkaloid base, the emetic dose-response curves of the two drugs are almost identical. …
Number of citations: 57 jpet.aspetjournals.org
S Lindberg, JC Hybbinette, U Mercke - European journal of …, 1985 - europepmc.org
The in vivo effect of nicotine bitartrate on mucociliary (mc) activity in the rabbit maxillary sinus was investigated. An animal model was used, which permitted administration of drugs …
Number of citations: 7 europepmc.org
J Bodis, V Hanf, A Török, HR Tinneberg… - … Biology and Medicine …, 1997 - europepmc.org
… Nicotine bitartrate had little effect on steroid secretion. If granulosa cells were stimulated … secretion, however, only nicotine bitartrate additionally inhibited progesterone secretion. The …
Number of citations: 33 europepmc.org
TA Perfetti - Contributions to Tobacco & Nicotine Research, 1983 - sciendo.com
… Nicotine quadraoxalate and nicotine bitartrate were chosen for evaluation of their structure because these two salts could be prepared in a pure crystalline state (11, 12). Historic …
Number of citations: 39 sciendo.com
EC Donny, AR Caggiula, S Knopf, C Brown - Psychopharmacology, 1995 - Springer
… Male, Sprague-Dawley rats, trained on food reinforcement, acquired relatively high and stable rates of self-administration of IV nicotine bitartrate (0.03 mg/kg, free base). Extinction and …
Number of citations: 283 link.springer.com
M Garg - Psychopharmacologia, 1969 - Springer
… Male and female rats of Mandsley Reactive and Non-Reactive, Roman High and Low Avoidance strains were injected'with either 0.8 mg/kg dose of nicotine bitartrate or distilled water. …
Number of citations: 61 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.